molecular formula C18H22Cl2N2 B158855 Chlorcyclizine hydrochloride CAS No. 1620-21-9

Chlorcyclizine hydrochloride

Cat. No. B158855
CAS RN: 1620-21-9
M. Wt: 337.3 g/mol
InChI Key: MSIJLVMSKDXAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorcyclizine hydrochloride is a first-generation antihistamine of the diphenylmethylpiperazine group . It is primarily used to treat allergy symptoms such as rhinitis, urticaria, and pruritus, and may also be used as an antiemetic . In addition to its antihistamine effects, chlorcyclizine has some anticholinergic, antiserotonergic, and local anesthetic properties .


Synthesis Analysis

The synthesis of Chlorcyclizine involves a simple and efficient route. The common intermediate 1-[(4-chloro phenyl) (phenyl)-methyl]-piperazine, is prepared from (4-chlorophenyl) (phenyl)-methanone in three steps with excellent yields . All the reactions proceed smoothly and the products are also isolated easily .


Molecular Structure Analysis

The molecular formula of Chlorcyclizine hydrochloride is C18H22Cl2N2 . The average mass is 337.29 Da and the monoisotopic mass is 336.1160041 Da . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Chlorcyclizine hydrochloride is readily absorbed after oral administration and is widely distributed throughout the body . It is slowly excreted in the urine; measurable amounts of norchlorcyclizine have been detected in the urine for up to 3 weeks after the cessation of chronic oral administration . About 0.5% of a single dose is excreted in the urine as the N-oxide .

Scientific Research Applications

  • Stability Studies : Chlorcyclizine hydrochloride has been analyzed for its stability, particularly in liquid forms. It was found that at 25°C, chlorcyclizine hydrochloride has a predicted shelf-life of 115 days in aqueous solution, making it unsuitable for long-term storage in liquid dosage forms (Moneghini et al., 1990).

  • Hepatitis C Virus Treatment : Notably, chlorcyclizine hydrochloride has shown effectiveness against the hepatitis C virus (HCV). It has been used in vitro and in vivo studies, with certain derivatives exhibiting strong anti-HCV activity. These findings suggest potential for the development of new treatments for HCV (He et al., 2015).

  • Spectrophotometric Analysis : A study on the spectrophotometric analysis of chlorcyclizine hydrochloride in bulk form demonstrated its simple and effective estimation using the area under curve (AUC) method. This approach is valuable for routine quality control analysis (Chordiya Bhakti D et al., 2019).

  • Cholesterol Metabolism : Research on the effects of chlorcyclizine on cholesterol metabolism in mice confirmed its hypocholesterolemic properties. The study observed a reduction in serum cholesterol and an increase in liver cholesterol, particularly in the esterified fraction, suggesting an impact on cholesterol biosynthesis and metabolism (Barnhart, 1974).

  • Viral Entry Inhibition : Chlorcyclizine has been identified as a potent inhibitor of HCV entry, specifically targeting the fusion peptide of HCV E1 and interfering with the fusion process. This discovery provides insight into the molecular mechanism of chlorcyclizine's antiviral action against HCV (Hu et al., 2020).

  • Antihistamine Aggregation : A study on the micellar properties of chlorcyclizine hydrochloride and other antihistamines in aqueous solution with sodium chloride revealed insights into their behavior as ionic surfactants, influencing aggregation number and critical micelle concentration (Attwood & UDEALA, 1975).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJLVMSKDXAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-71-5
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7045360
Record name Chlorcyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorcyclizine hydrochloride

CAS RN

1620-21-9, 14362-31-3
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorcyclizine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14362-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorcyclizine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorcyclizine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLORCYCLIZINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Histantin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorcyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorcyclizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chlorcyclizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORCYCLIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPB7A7874U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorcyclizine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorcyclizine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Chlorcyclizine hydrochloride
Reactant of Route 4
Reactant of Route 4
Chlorcyclizine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Chlorcyclizine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Chlorcyclizine hydrochloride

Citations

For This Compound
348
Citations
LB GUTNER, WJ GOULD… - AMA Archives of …, 1954 - jamanetwork.com
… of chlorcyclizine hydrochloride, the onset was prolonged in two and unchanged in the third. … of chlorcyclizine hydrochloride were studied by means of the cold microcaloric and galvanic …
Number of citations: 16 jamanetwork.com
CM Jenkins - Journal of the National Medical Association, 1950 - ncbi.nlm.nih.gov
JN 1910 Dale and Laidlow"'suggested that histamine was the chemical factor responsible for the phenomena observed in anaphylactic shock. Since that time numerous studies have …
Number of citations: 2 www.ncbi.nlm.nih.gov
WJ Fahlberg - Journal of Investigative Dermatology, 1953 - core.ac.uk
MATERIALS AND METHODS Twenty-one day-old male white mice were used throughout these experiments. The mice were inoculated by the intraperitoneal route, and cultures of the …
Number of citations: 2 core.ac.uk
ID Thompson, WC Dolowy, WH Cole - Journal of Pharmacology and …, 1959 - Citeseer
METHODS. Young female Holtzman rats weighing 170 to 210 g were fed for 3 weeks on a Rockland ground mouse diet containing 0.026% of the anti-histaminic drug chlorcyclizine …
Number of citations: 12 citeseerx.ist.psu.edu
A Mohammadi, I Kanfer, RB Walker - Journal of pharmaceutical and …, 2004 - Elsevier
Current compendial methods of assay for the analysis of cyclizine tablets involve the use of UV spectrophotometry. Since this is a non-selective technique its application to more …
Number of citations: 21 www.sciencedirect.com
S AYRES - AMA Archives of Dermatology and Syphilology, 1954 - jamanetwork.com
… Since that report, we have used 1% chlorcyclizine hydrochloride ointment in many hundred additional patients. Its over-all effectiveness as an antipruritic and the high degree of …
Number of citations: 3 jamanetwork.com
S AYRES - AMA Archives of Dermatology and Syphilology, 1951 - jamanetwork.com
… Chlorcyclizine hydrochloride has been generally available … the manufacturer that chlorcyclizine hydrochloride is quite different … We have used 1 per cent chlorcyclizine hydrochloride in a …
Number of citations: 4 jamanetwork.com
YH Ho, HL Wu, SM Wu, SH Chen, HS Kou - Analytical and bioanalytical …, 2003 - Springer
A simple capillary zone electrophoresis method was developed for the quantitative enantiomeric analysis of piperazine antihistamines with teratogenic suspicion in animals. …
Number of citations: 29 link.springer.com
MC Gill-Carey - British Medical Journal, 1954 - ncbi.nlm.nih.gov
… be the first serious toxic effect reported due to chlorcyclizine hydrochloride ("histantin"). The … a boy aged 16 months took 18 tablets of chlorcyclizine hydrochloride (50 mg. each, total 900 …
Number of citations: 3 www.ncbi.nlm.nih.gov
RB Walker - 1995 - core.ac.uk
Cyc1izine, is a piperazine derivative that exhibits antihistaminic activity. It is particularly useful for the prevention and treatment of nausea and vomiting associated with motion sickness. …
Number of citations: 4 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.